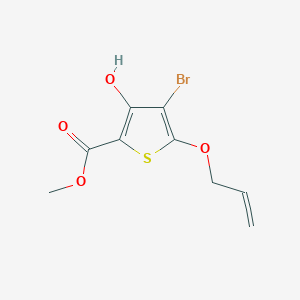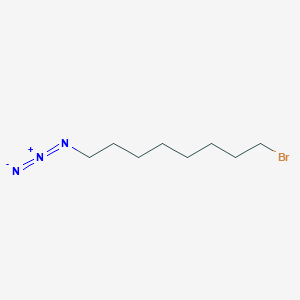
1-Azido-8-bromo-octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Azido-8-bromo-octane is an organic compound with the molecular formula C8H16BrN3 It is a member of the azide family, characterized by the presence of an azide group (-N3) and a bromine atom attached to an octane chain
Preparation Methods
1-Azido-8-bromo-octane can be synthesized through several methods. One common synthetic route involves the nucleophilic substitution reaction of 8-bromo-octanol with sodium azide. The reaction typically occurs in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
8-Bromo-octanol+NaN3→this compound+NaOH
Industrial production methods may involve similar nucleophilic substitution reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-Azido-8-bromo-octane undergoes various chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other nucleophiles, such as amines, to form corresponding amines.
Reduction Reactions: The azide group can be reduced to an amine using reagents like triphenylphosphine (Staudinger reaction) or hydrogenation.
Cycloaddition Reactions:
Common reagents and conditions used in these reactions include triphenylphosphine, copper catalysts, and various solvents like DMF and tetrahydrofuran (THF). Major products formed from these reactions include primary amines and triazoles.
Scientific Research Applications
1-Azido-8-bromo-octane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the formation of triazoles through click chemistry.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Azido-8-bromo-octane primarily involves its reactivity as an azide. The azide group can undergo cycloaddition reactions with alkynes to form triazoles, which are stable and biologically active. The bromine atom can also participate in substitution reactions, making the compound versatile in synthetic applications.
Comparison with Similar Compounds
1-Azido-8-bromo-octane can be compared with other similar compounds, such as:
1-Azido-octane: Lacks the bromine atom, making it less reactive in substitution reactions.
8-Bromo-octanol: Lacks the azide group, limiting its applications in click chemistry.
1-Azido-8-chloro-octane: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and applications.
The uniqueness of this compound lies in its dual functionality, with both an azide and a bromine atom, allowing for a wide range of chemical reactions and applications.
Properties
Molecular Formula |
C8H16BrN3 |
|---|---|
Molecular Weight |
234.14 g/mol |
IUPAC Name |
1-azido-8-bromooctane |
InChI |
InChI=1S/C8H16BrN3/c9-7-5-3-1-2-4-6-8-11-12-10/h1-8H2 |
InChI Key |
ATHXPFULKYYYBW-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCBr)CCCN=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


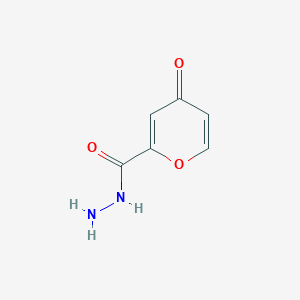
![3-[(4-Bromo-3-fluorophenoxy)methyl]pyrrolidine](/img/structure/B12078971.png)

![1,2,3,8-Tetrahydro-1,2,3,3,5-pentamethyl-7H-pyrrolo[3,2-g]quinolin-7-one](/img/structure/B12078982.png)
amine](/img/structure/B12078986.png)


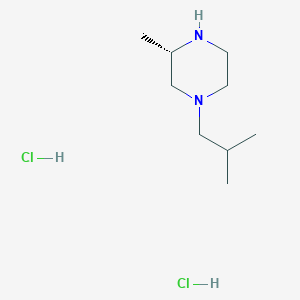
![N'-[9-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(methoxyamino)purin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B12079000.png)
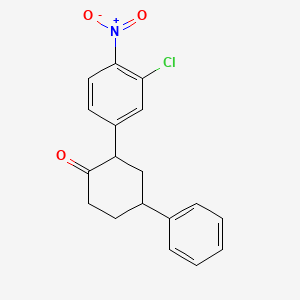
![Methyl 6-phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B12079039.png)

